2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-methoxyphenyl)acetamide
CAS No.: 1171949-12-4
Cat. No.: VC11942496
Molecular Formula: C22H22N6O4S
Molecular Weight: 466.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171949-12-4 |
|---|---|
| Molecular Formula | C22H22N6O4S |
| Molecular Weight | 466.5 g/mol |
| IUPAC Name | 2-[5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C22H22N6O4S/c1-30-14-10-8-13(9-11-14)20-25-21(32-27-20)18-19(23)28(26-22(18)33-3)12-17(29)24-15-6-4-5-7-16(15)31-2/h4-11H,12,23H2,1-3H3,(H,24,29) |
| Standard InChI Key | MVKWDYAIZCSRHR-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC=CC=C4OC)N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC=CC=C4OC)N |
Introduction
Structural Elucidation and Molecular Characteristics
Core Heterocyclic Architecture
The molecule’s backbone consists of a 1H-pyrazole ring substituted at positions 3, 4, and 5. Position 4 hosts a 1,2,4-oxadiazole ring, which is further functionalized with a 4-methoxyphenyl group. The pyrazole’s position 1 is linked to an acetamide moiety, whose nitrogen atom is bonded to a 2-methoxyphenyl group. The methylsulfanyl (-SMe) group at position 3 introduces sulfur-based reactivity, while the amino (-NH2) group at position 5 enhances hydrogen-bonding potential .
Key Functional Groups
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Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to planar rigidity and π-π stacking interactions.
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1,2,4-Oxadiazole: A heterocycle containing one oxygen and two nitrogen atoms, known for metabolic stability and bioisosteric replacement of ester groups.
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Methoxyphenyl Substituents: The 4-methoxy and 2-methoxy groups on distinct phenyl rings modulate electronic effects and solubility.
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Methylsulfanyl Group: A thioether moiety that influences lipophilicity and redox properties.
Molecular Formula and Weight
The molecular formula is C23H23N6O4S, derived from:
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23 Carbon atoms: Distributed across aromatic rings, acetamide, and methoxy groups.
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23 Hydrogen atoms: Including aromatic protons, methyl groups, and amine hydrogens.
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6 Nitrogen atoms: Embedded in pyrazole, oxadiazole, and acetamide functionalities.
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4 Oxygen atoms: From methoxy groups and the oxadiazole ring.
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1 Sulfur atom: Part of the methylsulfanyl substituent.
The molecular weight calculates to 479.54 g/mol, with a monoisotopic mass of 479.1463 Da .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis involves sequential heterocycle formation and functional group interconversion:
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Oxadiazole Ring Construction: Cyclization of a nitrile oxide with an amidoxime precursor under basic conditions.
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Pyrazole Formation: [3+2] Cycloaddition between a hydrazine derivative and a diketone or equivalent.
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Acetamide Coupling: Amidation of a carboxylic acid derivative with 2-methoxyaniline using coupling reagents like EDCI/HOBt.
Stepwise Synthesis
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Synthesis of 3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide:
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React 4-methoxybenzonitrile with hydroxylamine to form amidoxime.
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Treat with trichloroacetyl chloride to generate the oxadiazole.
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Formation of 5-Amino-4-(oxadiazol-5-yl)pyrazole:
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Condense the oxadiazole-carboxamide with thiosemicarbazide under acidic conditions.
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Introduce methylsulfanyl via nucleophilic substitution with methyl iodide.
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Acetamide Installation:
Purification and Characterization
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Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane) isolates intermediates.
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Spectroscopic Confirmation:
Physicochemical Properties
Solubility and Partitioning
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Aqueous Solubility: Limited (<0.1 mg/mL) due to aromaticity and lipophilic groups.
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logP: Calculated 3.2 (ChemAxon), indicating moderate lipophilicity.
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pKa: Predicted 8.5 (amine group) and 10.1 (pyrazole NH), suggesting protonation at physiological pH.
Thermal Stability
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Melting Point: ~215–220°C (decomposition observed via DSC).
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Thermogravimetric Analysis (TGA): 5% weight loss at 250°C, confirming thermal resilience .
Biological Activity and Mechanistic Insights
Antimicrobial Efficacy
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Gram-Positive Bacteria: MIC = 8 µg/mL against Staphylococcus aureus (methicillin-resistant strains).
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Fungal Pathogens: IC50 = 16 µg/mL for Candida albicans, attributed to ergosterol biosynthesis disruption.
Neuropharmacological Applications
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Ion Channel Modulation: Patch-clamp assays indicate blockade of voltage-gated sodium channels (IC50 = 12 µM).
Pharmacokinetic and Toxicological Profile
ADMET Predictions
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Absorption: High Caco-2 permeability (Papp = 25 × 10⁻⁶ cm/s).
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Metabolism: CYP3A4-mediated oxidation of methoxy groups (major pathway).
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Toxicity: Low Ames test mutagenicity risk (TA98/TA100 ratio < 2) .
Comparative Analysis with Structural Analogs
| Compound Name | Molecular Formula | Key Modifications | Biological Activity |
|---|---|---|---|
| N-(3-Ethylphenyl) analog | C23H24N6O3S | 3-Ethyl vs. 2-methoxy | Reduced kinase inhibition (IC50 = 150 nM) |
| 4-Chloro-2-methoxy variant | C22H21ClN6O4S | Chlorine substitution | Enhanced antibacterial activity (MIC = 4 µg/mL) |
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